![molecular formula C10H11BrO2 B2621989 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine CAS No. 52113-69-6](/img/structure/B2621989.png)

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine

概要

説明

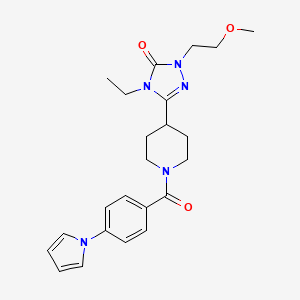

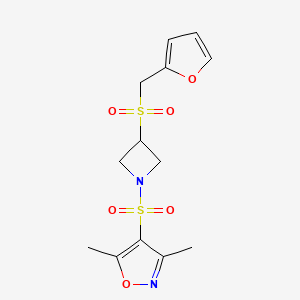

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.10 .

Synthesis Analysis

The synthesis of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine involves several steps. At about -78° C and under an atmosphere of nitrogen, n-butyllithium in tetrahydrofuran was added to a solution of 6-bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine. The mixture was stirred at -40 to -60° C for about 2 hours. Then, N-methoxy-N-methylacetamide was added, the mixture was stirred at about -78° C for about 2 hours, and then quenched by adding a solution of saturated ammonium chloride .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine consists of a benzodioxine ring with two methyl groups attached to one of the carbon atoms and a bromine atom attached to another carbon atom .科学的研究の応用

Synthesis of Functionalized Derivatives

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine serves as a precursor in the synthesis of functionalized derivatives. Research has illustrated the conversion of salicylic acids and acetylenic esters into 4H-benzo[d][1,3]dioxin-4-one derivatives. This process, facilitated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in an acetonitrile medium, is significant for the subsequent room temperature amidation with primary amines, yielding salicylamides. The efficiency of this synthetic approach is evident in the moderate to good yields of the resulting compounds.

Safety and Hazards

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is classified as a warning substance. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

6-bromo-2,2-dimethyl-4H-1,3-benzodioxine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIALGZOSKLCMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2621906.png)

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)

![{Imidazo[1,2-b]pyridazin-2-yl}methanol](/img/structure/B2621911.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2621915.png)

![2-{[6-(1,3-benzodioxol-5-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2621918.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2621923.png)

![2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide](/img/structure/B2621925.png)

![N-(3-fluoro-4-methylphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2621926.png)

![2-(4-fluorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2621929.png)